molecular formula C4H9BF3KO B1469065 Potassium (2-ethoxyethyl)trifluoroborate CAS No. 1408168-71-7

Potassium (2-ethoxyethyl)trifluoroborate

Cat. No. B1469065
M. Wt: 180.02 g/mol
InChI Key: IOERVDPVYBBKLH-UHFFFAOYSA-N
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Description

Potassium (2-ethoxyethyl)trifluoroborate is a chemical compound with the CAS Number: 1408168-71-7 . It has a molecular weight of 180.02 and its IUPAC name is potassium (2-ethoxyethyl) (trifluoro)borate (1-) . It is a solid substance and is stored in an inert atmosphere, preferably in a freezer, under -20°C .


Synthesis Analysis

The synthesis of Potassium (2-ethoxyethyl)trifluoroborate involves various reactions. For instance, it can be synthesized with bis (di-tert-butyl (4-dimethylaminophenyl)phosphine)dichloropalladium (II) and caesium carbonate in water and toluene at 85℃ for 24 hours in an inert atmosphere . Another method involves a reaction in tetrahydrofuran and water at 20℃ for 2 hours .


Molecular Structure Analysis

The InChI Code for Potassium (2-ethoxyethyl)trifluoroborate is 1S/C4H9BF3O.K/c1-2-9-4-3-5 (6,7)8;/h2-4H2,1H3;/q-1;+1 . The InChI key is IOERVDPVYBBKLH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Potassium trifluoroborates, including Potassium (2-ethoxyethyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .


Physical And Chemical Properties Analysis

Potassium (2-ethoxyethyl)trifluoroborate is a solid substance . It is stored in an inert atmosphere, preferably in a freezer, under -20°C . It has a molecular weight of 180.02 . Its IUPAC name is potassium (2-ethoxyethyl) (trifluoro)borate (1-) and its InChI Code is 1S/C4H9BF3O.K/c1-2-9-4-3-5 (6,7)8;/h2-4H2,1H3;/q-1;+1 .

Scientific Research Applications

1. Organic Synthesis & Cross-Coupling Reactions

Potassium (2-ethoxyethyl)trifluoroborate has significant applications in organic synthesis, primarily in Suzuki cross-coupling reactions. These reactions involve the coupling of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates, yielding products efficiently and with good tolerance to a variety of functional groups. The trifluoroborates used in these reactions are noted for their stability to air and moisture, allowing them to be stored for extended periods without degradation. This stability is crucial for practical applications in synthetic chemistry where reliable reagents are needed (Molander & Rivero, 2002). A similar study also emphasizes the same findings (Molander & Rodríguez Rivero, 2002).

2. Development of Novel Reagents

Research has been conducted to improve the synthesis of related potassium trifluoroborate compounds, aiming to provide more efficient and scalable processes. For instance, an improved synthesis method for potassium (trifluoromethyl)trifluoroborate has been developed, offering a viable procedure for the synthesis of this potentially valuable reagent. The new method showcases an 85% overall yield and is scalable, making it beneficial for applications that require large quantities of the reagent (Molander & Hoag, 2003).

3. Facilitating Metal-Free Organic Transformations

Potassium trifluoroborate salts have been utilized in metal-free transformations, a domain gaining interest due to the avoidance of often expensive and sensitive transition metals. Notably, Bronsted acid-catalyzed direct substitution reactions with potassium trifluoroborate salts have been developed. These reactions offer an alternative to metal-catalyzed protocols, expanding the toolkit available for organic synthesis and highlighting the versatility of potassium trifluoroborate compounds (Fisher & Bolshan, 2016).

4. Advancing Molten Salt Chemistry

Potassium trifluoroborate compounds have contributed significantly to the field of molten salt chemistry. The study of alkali metal salts with designable aryltrifluoroborate anions has led to the creation of nearly 40 novel alkali metal salts. These salts exhibit unique physicochemical characteristics, especially in terms of thermal properties. Such advancements not only enhance the understanding of molten salt chemistry but also have implications for ionic liquid chemistry and electrochemistry (Iwasaki et al., 2016).

Safety And Hazards

Potassium (2-ethoxyethyl)trifluoroborate is classified as a hazardous chemical. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the chemical safely.

Future Directions

Potassium trifluoroborates, including Potassium (2-ethoxyethyl)trifluoroborate, are a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They offer several advantages over the corresponding boronic acids and esters, and their use is expected to expand in the future .

properties

IUPAC Name

potassium;2-ethoxyethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3O.K/c1-2-9-4-3-5(6,7)8;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOERVDPVYBBKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCOCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-ethoxyethyl)trifluoroborate

CAS RN

1408168-71-7
Record name potassium (2-ethoxyethyl)trifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Fleury-Brégeot, M Presset, F Beaumard… - The Journal of …, 2012 - ACS Publications
The introduction of an alkoxyethyl moiety onto aromatic substructures has remained a long-standing challenge for synthetic organic chemists. The main reasons are the inherent …
Number of citations: 56 pubs.acs.org

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